![molecular formula C23H21N5O5 B2460409 ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251696-71-5](/img/structure/B2460409.png)
ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazoles . Triazoles are nitrogen-containing heterocyclic compounds with superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for similar compounds involve the use of pinacol boronic esters . Protodeboronation of these esters is a common step in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound likely includes a triazole ring, which is a five-membered ring containing three nitrogen atoms . The exact structure would depend on the specific substituents attached to this ring.Scientific Research Applications
- Researchers have synthesized a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Researchers have developed efficient synthesis methods for 1,2,4-triazole derivatives, including [1,2,4]triazolo[4,3-a]pyrazines .
Energetic Materials
Cytotoxic Agents
Synthesis Methods
Weak Interactions and Sensitivity
Safety and Hazards
While specific safety and hazard information for this compound was not found, it’s important to note that some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems . This necessitates careful revision of the azole family to obtain higher efficacy with minimum side effects .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it’s possible that this compound may also target similar biological entities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on the structure, it can be hypothesized that the compound may interact with its targets through aromatic nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antiviral and antimicrobial activities , suggesting that this compound may also affect pathways related to these biological processes.
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
ethyl 2-[[2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-3-32-22(30)17-6-4-5-7-18(17)25-19(29)14-28-23(31)27-13-12-24-21(20(27)26-28)33-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEJOTIZECBDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.